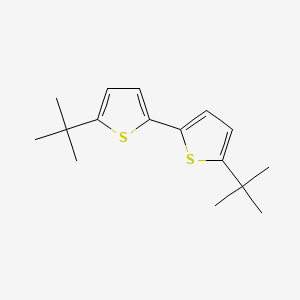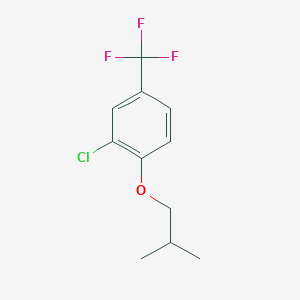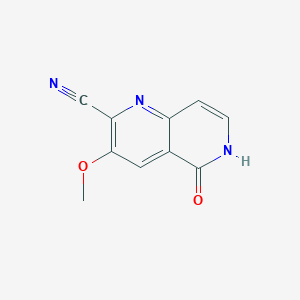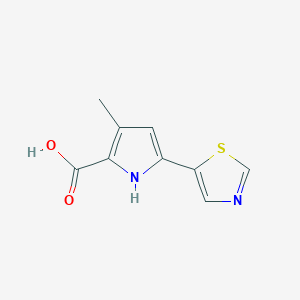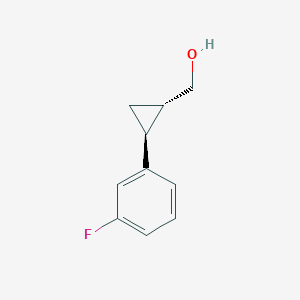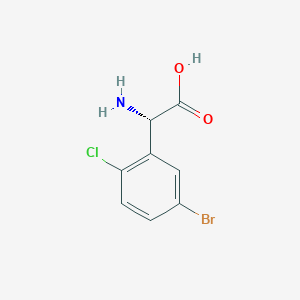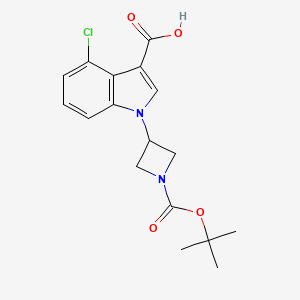
1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an indole core, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring and the indole core separately, followed by their coupling under specific reaction conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Synthesis of Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis, depending on the desired substitution pattern.
Coupling Reaction: The azetidine ring and the indole core are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the final product. The reaction conditions typically involve an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the coupling reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing alternative solvents and catalysts.
Analyse Des Réactions Chimiques
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: This compound features a similar azetidine ring but lacks the indole core and the chloro substituent.
1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole core instead of an indole core, with similar Boc protection and azetidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features an acetic acid moiety instead of the indole core, with similar Boc protection and azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H19ClN2O4 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
4-chloro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(2,3)24-16(23)19-7-10(8-19)20-9-11(15(21)22)14-12(18)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,22) |
Clé InChI |
OXCKOWGZIXMHJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

